molecular formula C22H31Cl2N3O2 B13770711 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride CAS No. 90619-35-5

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride

Cat. No.: B13770711
CAS No.: 90619-35-5
M. Wt: 440.4 g/mol
InChI Key: FIDGHMPZAAGYOQ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the piperazinyl and methylphenyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimides: Compounds with a similar isoindole-1,3-dione core structure.

    Piperazine Derivatives: Compounds containing the piperazine ring, known for their diverse pharmacological activities.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other isoindole derivatives.

For precise and detailed information, consulting scientific literature and specialized databases is recommended.

Properties

CAS No.

90619-35-5

Molecular Formula

C22H31Cl2N3O2

Molecular Weight

440.4 g/mol

IUPAC Name

2-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;dihydrochloride

InChI

InChI=1S/C22H29N3O2.2ClH/c1-17-7-2-5-10-20(17)24-15-13-23(14-16-24)11-6-12-25-21(26)18-8-3-4-9-19(18)22(25)27;;/h2-5,7,10,18-19H,6,8-9,11-16H2,1H3;2*1H

InChI Key

FIDGHMPZAAGYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CC=CCC4C3=O.Cl.Cl

Origin of Product

United States

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